molecular formula C6H6N2O2S B1624054 2-Amino-4-nitrobenzenethiol CAS No. 7686-29-5

2-Amino-4-nitrobenzenethiol

Cat. No. B1624054
CAS RN: 7686-29-5
M. Wt: 170.19 g/mol
InChI Key: SLFLKTXBLXAMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04978476

Procedure details

To a stirred solution of 172.6 g (1 mole) of 2-chloro-5-nitroaniline in boiling ethanol/water (5:2) is added a solution of sodium sulfide (generated from sodium sulfide nonahydrate and sodium bicarbonate), and the reaction is heated at reflux for one hour. The mixture then is cooled in ice, and the resulting crystalline product is collected by filtration and recrystallized from water.
Quantity
172.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[S-2:12].[Na+].[Na+]>C(O)C.O>[NH2:4][C:3]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:2]=1[SH:12] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
172.6 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then is cooled in ice
FILTRATION
Type
FILTRATION
Details
the resulting crystalline product is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.